

Angelic Acid Esters: Pharmaceutical Applications, Detailed Protocols, and Mechanisms of Action

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Compound of Interest

Compound Name: *Angelic acid*

Cat. No.: *B190581*

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Application Notes

Angelic acid, a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family, and its ester derivatives are emerging as significant compounds in pharmaceutical research.[1][2] Traditionally used in herbal medicine, these esters are now being investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer. This document provides a comprehensive overview of the pharmaceutical applications of **Angelic acid** esters, complete with detailed experimental protocols and an exploration of their underlying mechanisms of action.

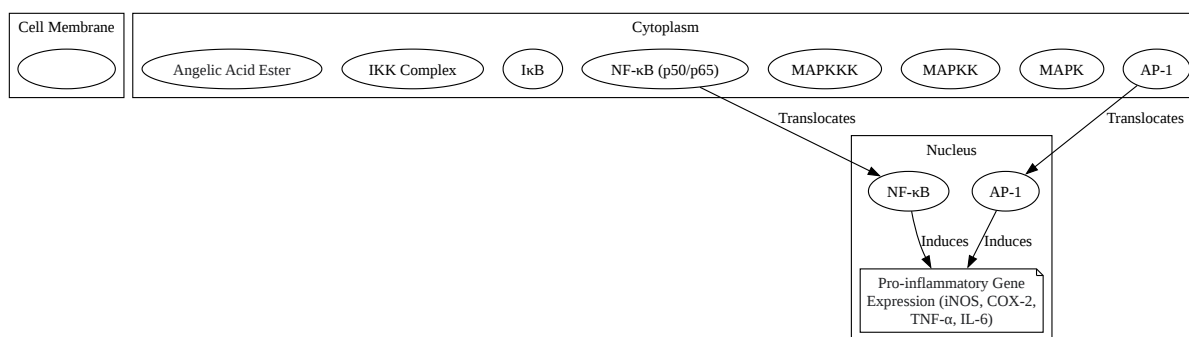
Anti-Inflammatory Applications

Angelic acid esters have demonstrated notable anti-inflammatory properties. The primary mechanism appears to be the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action:

Angelic acid esters, such as petasin, have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation.[1][3] This inhibition is achieved, in part, through the downregulation of inducible nitric oxide synthase (iNOS) and

cyclooxygenase-2 (COX-2) expression. The anti-inflammatory effects are believed to be mediated through the inhibition of the NF- κ B and MAPK signaling pathways. Petasin, for instance, may block earlier signaling events initiated by G protein-coupled receptors, potentially at the level of or proximal to phospholipase C(beta), which would in turn affect downstream MAPK signaling.[4][5]



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Figure 1: Proposed anti-inflammatory signaling pathway of **Angelic acid** esters.

Quantitative Data:

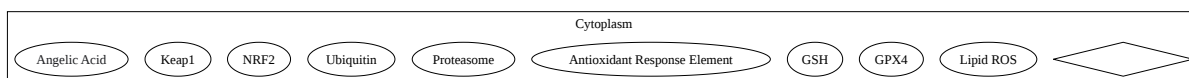
Compound/Extract	Target	Cell Line	IC50	Reference
Angelica sinensis Water Extract	IL-6 Production	RAW 264.7 Macrophages	954.3 µg/mL	[2][6][7]
Angelica sinensis Water Extract	TNF-α Production	RAW 264.7 Macrophages	387.3 µg/mL	[2][6][7]
s-Petasin	NO Production	Mouse Peritoneal Macrophages	Concentration-dependent inhibition	[1]
s-Petasin	PGE2 Production	Mouse Peritoneal Macrophages	Statistically significant inhibition at 10 µM	[1]

Anticancer Applications

Recent studies have highlighted the potential of **Angelic acid** and its esters as anticancer agents, particularly in colorectal cancer. The primary mechanism identified is the induction of ferroptosis, a form of iron-dependent programmed cell death.

Mechanism of Action:

Angelic acid has been found to directly bind to and promote the degradation of Nuclear factor erythroid 2-related factor 2 (NRF2) via the ubiquitination-proteasome pathway.[6][8][9] NRF2 is a key transcription factor that protects cells from oxidative stress. Its degradation by **Angelic acid** leads to an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation, culminating in ferroptosis. This targeted degradation of a key cellular defense mechanism makes cancer cells more susceptible to this form of cell death.



[Click to download full resolution via product page](#)**Figure 2: Angelic acid-induced ferroptosis via NRF2 degradation.****Quantitative Data:**

While specific IC50 values for **Angelic acid** and its simple esters against a wide range of cancer cell lines are still being established, preliminary studies have shown significant activity.

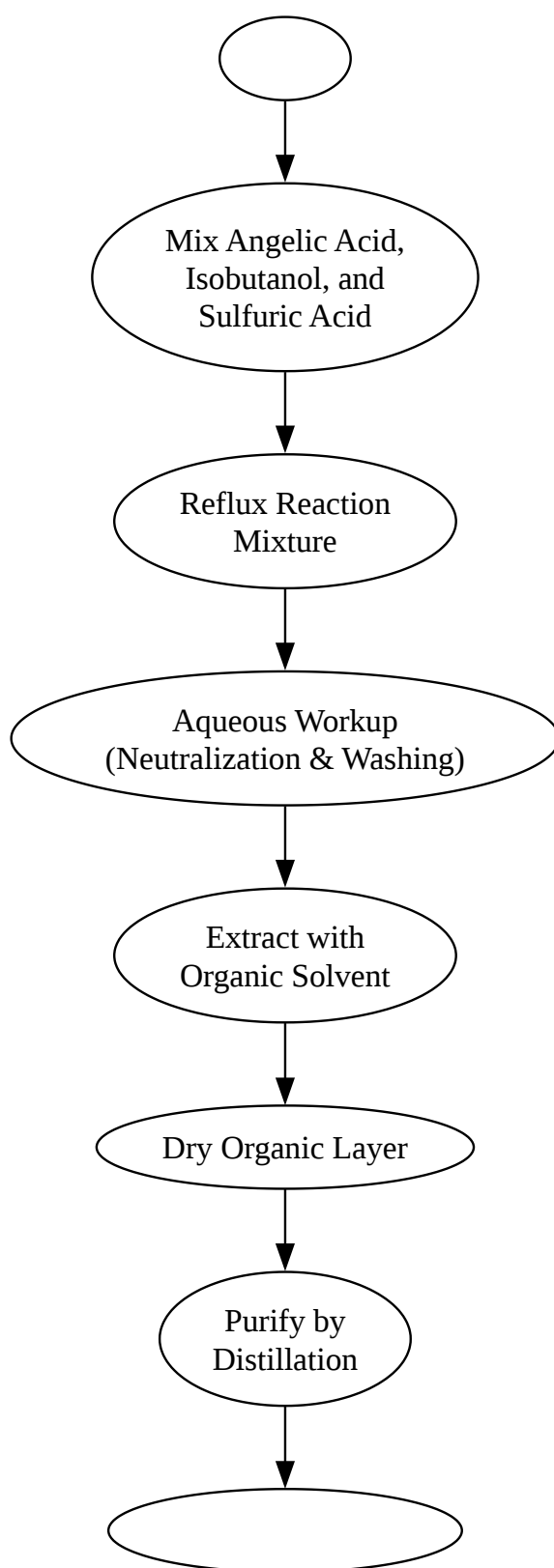
Compound	Cell Line	Effect	Concentration	Reference
Angelic Acid	DLD1, SW480 (Colorectal Cancer)	Synergistically inhibits cell viability with RSL3	200 μ M	[8]
Angelic Acid	DLD1	Upregulates ferroptosis markers (CHAC1, PTGS2)	200 μ M	[8]

Experimental Protocols

Synthesis of Isobutyl Angelate via Fischer Esterification

This protocol describes a general method for the synthesis of isobutyl angelate, a representative **Angelic acid** ester, using Fischer esterification.

Workflow:



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Figure 3: Workflow for the synthesis of isobutyl angelate.

Materials:

- **Angelic acid**
- Isobutanol
- Concentrated sulfuric acid
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine **Angelic acid** (1 equivalent), isobutanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Assemble a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by distillation to obtain pure isobutyl angelate.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of **Angelic acid** esters on cancer cell lines.^[2]^[14]^[15]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Angelic acid** ester stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microplates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the **Angelic acid** ester in culture medium.
- Remove the old medium and add 100 µL of the diluted compound to each well. Include vehicle controls (medium with DMSO) and untreated controls.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 µL of MTT solution to each well and incubate for 4 hours.
- Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blot Analysis of NRF2 Degradation

This protocol describes the detection of NRF2 protein levels by Western blotting to assess its degradation following treatment with an **Angelic acid** ester.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Cancer cell line of interest
- **Angelic acid** ester
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Primary antibody against NRF2
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Chemiluminescent substrate

Procedure:

- Plate cells and treat with the **Angelic acid** ester at the desired concentration and time points.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-NRF2 antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using a chemiluminescent substrate.
- Image the blot and perform densitometric analysis to quantify the NRF2 protein levels relative to the loading control.

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